molecular formula C9H8BrF3O2 B6291058 1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene CAS No. 2150186-49-3

1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene

Cat. No. B6291058
CAS RN: 2150186-49-3
M. Wt: 285.06 g/mol
InChI Key: NCDHFFIVRMJGQI-UHFFFAOYSA-N
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Description

This compound is a benzene derivative that contains a bromo, methoxymethoxy, and trifluoromethyl group attached to the benzene ring. The presence of these functional groups can influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the bromo, methoxymethoxy, and trifluoromethyl groups onto a benzene ring in separate steps. Each of these steps would require different reagents and conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, hexagonal benzene ring core, with the bromo, methoxymethoxy, and trifluoromethyl groups extending from the ring. The exact spatial arrangement of these groups would depend on which carbons of the benzene ring they are attached to .


Chemical Reactions Analysis

The bromo group is a good leaving group, so it could be replaced by nucleophiles in substitution reactions. The trifluoromethyl group is electron-withdrawing, which could activate the benzene ring towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s stability and electronegativity, while the bromo group could make it more reactive .

Scientific Research Applications

Relay Propagation of Crowding

1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene, along with similar compounds, demonstrates the effect of steric pressure in chemical reactions, specifically in the context of relay propagation of crowding. The steric pressure is influenced by the presence of groups like trifluoromethyl, and their position relative to other substituents, such as bromine or methoxy groups. This understanding is crucial in the field of organic chemistry for predicting reaction outcomes based on molecular structure (Schlosser et al., 2006).

Organometallic Synthesis

This compound serves as a versatile starting material in organometallic synthesis. By undergoing various reactions, it can be transformed into different organometallic intermediates, which are valuable in synthesizing other complex molecules (Porwisiak & Schlosser, 1996).

Synthesis of Isoindoles

It's utilized in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles. This process involves a two-step synthesis, where compounds similar to 1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene react with nitriles, followed by acid-catalyzed cyclization, demonstrating its role in the synthesis of heterocyclic compounds (Kuroda & Kobayashi, 2015).

Molecular Electronics

This compound is utilized as a precursor in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires for molecular electronics. These materials are significant for developing advanced electronic components, indicating its role in the intersection of organic chemistry and electronics (Stuhr-Hansen et al., 2005).

Steric Protection and Halogenation

In addition to its applications in synthesis and electronics, this compound is also relevant in studies related to steric protection, where its bulky substituents influence reaction outcomes. It's also involved in halogenation studies, offering insights into how halogen substituents affect molecular interactions and structure (Yoshifuji et al., 1993).

Mechanism of Action

Without specific context, it’s hard to define a ‘mechanism of action’ for this compound. If it were a drug, the mechanism of action would refer to how it interacts with biological targets in the body. As a chemical reagent, its ‘mechanism of action’ could refer to how it reacts with other compounds .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. This could include using personal protective equipment and working in a well-ventilated area .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as organic synthesis or medicinal chemistry .

properties

IUPAC Name

1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-5-15-8-4-6(9(11,12)13)2-3-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDHFFIVRMJGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene

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